Home > Products > Screening Compounds P138819 > Lenalidomide-propargyl-C2-NH2 hydrochloride
Lenalidomide-propargyl-C2-NH2 hydrochloride -

Lenalidomide-propargyl-C2-NH2 hydrochloride

Catalog Number: EVT-8225941
CAS Number:
Molecular Formula: C18H20ClN3O3
Molecular Weight: 361.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-propargyl-C2-NH2 hydrochloride is a synthetic compound derived from lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of anemia. This compound integrates a propargyl group and an amine functional group, which potentially enhances its bioactivity and therapeutic applications. The hydrochloride form indicates that it is a salt, often used to improve solubility and stability.

Source

Lenalidomide itself is a derivative of thalidomide, developed by Celgene Corporation. The modifications leading to the formation of lenalidomide-propargyl-C2-NH2 hydrochloride involve chemical synthesis techniques that allow for the attachment of propargyl and amine groups to the lenalidomide backbone.

Classification

Lenalidomide-propargyl-C2-NH2 hydrochloride falls under the classification of small molecules with immunomodulatory properties. It is categorized as a pharmaceutical compound due to its potential therapeutic effects in hematological malignancies and possibly other conditions.

Synthesis Analysis

Methods

The synthesis of lenalidomide-propargyl-C2-NH2 hydrochloride typically involves several key steps:

  1. Starting Material: The synthesis begins with lenalidomide as the core structure.
  2. Functionalization: The introduction of the propargyl group can be achieved through nucleophilic substitution or coupling reactions, where a propargyl halide reacts with a nucleophile derived from lenalidomide.
  3. Amine Modification: The addition of the amine group may involve reductive amination or direct amination techniques, where an amine reacts with an aldehyde or ketone intermediate.
  4. Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid, enhancing its solubility in aqueous environments.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

Lenalidomide-propargyl-C2-NH2 hydrochloride retains the structural framework of lenalidomide while incorporating additional functional groups. The molecular formula can be represented as C15H18N4O3HClC_{15}H_{18}N_4O_3\cdot HCl.

Data

  • Molecular Weight: Approximately 318.79 g/mol
  • Structural Features:
    • A lenalidomide backbone with a propargyl substituent at one end.
    • An amino group attached to a carbon atom adjacent to the propargyl group.
    • Hydrochloride salt form for improved stability.
Chemical Reactions Analysis

Reactions

The chemical reactivity of lenalidomide-propargyl-C2-NH2 hydrochloride can be explored through various reactions:

  1. Nucleophilic Substitution: The propargyl group can participate in further nucleophilic reactions due to its terminal alkyne nature.
  2. Amination Reactions: The amine functionality allows for coupling with electrophiles or participation in condensation reactions.
  3. Deprotection Reactions: If protective groups are used during synthesis, deprotection steps may be necessary to yield the final active compound.

Technical Details

Reactions involving this compound would typically require appropriate solvents and catalysts to facilitate desired transformations while minimizing side reactions.

Mechanism of Action

Process

Lenalidomide-propargyl-C2-NH2 hydrochloride is believed to exert its effects through several mechanisms:

  1. Immune Modulation: It enhances T-cell and natural killer cell activity against tumor cells.
  2. Inhibition of Angiogenesis: By modulating vascular endothelial growth factor pathways, it may inhibit tumor blood vessel formation.
  3. Direct Antitumor Activity: The compound may induce apoptosis in malignant cells through various signaling pathways.

Data

Studies indicate that lenalidomide derivatives can significantly alter cytokine production and enhance immune response in vitro and in vivo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to its hydrochloride form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The hydrochloride form provides stability across a range of pH levels typical for physiological environments.

Relevant Data or Analyses

Characterization studies using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.

Applications

Scientific Uses

Lenalidomide-propargyl-C2-NH2 hydrochloride has potential applications in:

  • Cancer Therapy: As an adjunct treatment for multiple myeloma or other hematological malignancies.
  • Immunotherapy Research: Investigating its role in enhancing immune responses against various tumors.
  • Drug Development: Serving as a lead compound for synthesizing new derivatives with improved efficacy or reduced side effects.
Molecular Design and Rationale

Structural Basis of Cereblon Ligand Integration in Proteolysis-Targeting Chimera Design

Lenalidomide-propargyl-C2-NH2 hydrochloride (CAS 2489242-23-9) incorporates a modified lenalidomide scaffold engineered for high-affinity engagement with cereblon (CRBN), the substrate receptor component of the CRL4CRBN E3 ubiquitin ligase complex. The molecular structure retains the critical phthalimide moiety of lenalidomide, which binds within the tri-Trp pocket (Trp380, Trp386, Trp400) of CRBN's β-hairpin domain [5] [9]. This interaction induces conformational changes that enable neosubstrate recruitment. The compound's hydrochloride salt enhances solubility for biochemical applications while preserving the glutarimide ring's hydrogen-bonding capacity with CRBN's His378 residue—a key interaction validated through X-ray crystallography studies of analogous complexes [4] [9].

The structural modification at the 4-amino position of lenalidomide, where a propargyl-C2-NH2 linker is appended, minimally perturbs CRBN binding. Mutagenesis studies demonstrate that this lenalidomide derivative maintains dependence on conserved CRBN residues (Tyr319, Trp386, Trp400) for ternary complex formation [5] [7]. Unlike native lenalidomide, however, this engineered ligand enables modular construction of proteolysis-targeting chimeras (PROTACs) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the terminal alkyne group [1] [2].

Table 1: Comparative Binding Affinities of Cereblon Ligands

LigandIC₅₀ (μM) vs. CRBNKey Binding Interactions
Lenalidomide2.694 [7]Tri-Trp pocket, His378 H-bond
YJ1b (Optimized ligand)0.206 [7]Enhanced salt bridge with Glu377
Lenalidomide-propargyl-C2-NH2Not reported (structural analog)Preserved tri-Trp/His378 interactions

The integration strategy leverages lenalidomide's established capacity to induce degradation of neo-substrates (e.g., IKZF1, CK1α) while enabling synthetic access to heterobifunctional degraders. Molecular dynamics simulations confirm that the propargyl attachment point maintains optimal solvent exposure, preventing steric occlusion of the CRBN binding interface [6] [9]. This design preserves the "molecular glue" functionality of lenalidomide—stabilizing labile protein-protein interactions through hydrophobic shielding of intermolecular hydrogen bonds—while introducing bioorthogonal conjugation capability [9].

Role of Propargyl-C2-NH2 Linker in Spatiotemporal Control of Ubiquitination

The propargyl-C2-NH₂ linker (chemical formula: -CH₂-CC-CH₂-CH₂-NH₂) serves as a critical molecular spacer that optimizes the distance and flexibility between the CRBN ligand and warhead modules in PROTAC assemblies. This four-atom tether features:

  • Rigid proximal segment: The propargyl group provides geometric constraint via its linear alkyne moiety, reducing entropic penalties during ternary complex formation [1] [8].
  • Flexible distal segment: The ethylenediamine component (C2-NH₂) introduces controlled rotational freedom, enabling conformational adaptation between CRBN and the target protein [6] [8].
  • Terminal amine functionality: The primary amine facilitates derivatization via amide coupling, serving as a secondary conjugation site orthogonal to the alkyne group [1] [2].

The linker length (~11.2 Å) positions target proteins within the optimal 30–40 Å range required for efficient ubiquitin transfer from E2 enzymes to lysine residues on the target surface [5] [8]. Kinetic studies of PROTAC MD-224 (HY-114312)—synthesized using this linker—demonstrate rapid substrate degradation (t₁/₂ <2 hours) in hematological malignancy models, validating the spacer's efficacy [1] [2].

Table 2: Linker Length Optimization for Ubiquitination Efficiency

Linker TypeAtomsApprox. Length (Å)*Ubiquitination Rate
Propargyl-C1-NH₂3~6.8Low (steric hindrance)
Propargyl-C2-NH₂4~11.2Optimal
Propargyl-C4-NH₂6~16.5Moderate (reduced complex stability)

**Relative rates based on model PROTAC degradation kinetics [5] [8]

The propargyl group's primary function is enabling CuAAC "click" conjugation to azide-functionalized target ligands. This bioorthogonal reaction permits:

  • Spatiotemporal assembly: Intracellular PROTAC synthesis via separate administration of CRBN-ligand and target-ligand modules, improving cell permeability of components [8].
  • Kinetic control: Second-order rate constants for CuAAC (~100 M⁻¹s⁻¹) enable efficient intracellular conjugation at micromolar concentrations (t₁/₂ ~17 min at 10 μM) [8].
  • Thermodynamic stability: The 1,2,3-triazole product exhibits metabolic stability and participates in π-stacking interactions that may enhance ternary complex stability [1] [8].

Comparative Analysis of Click Chemistry-Reactive Groups in Bifunctional Degraders

The terminal alkyne group (-C≡CH) in lenalidomide-propargyl-C2-NH₂ hydrochloride enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), positioning it among several bioorthogonal strategies for PROTAC assembly. Key comparisons to alternative click-reactive groups include:

Alkyne-Azide vs. Strain-Promoted Systems

  • CuAAC (This compound):
  • Kinetics: k₂ ~100 M⁻¹s⁻¹ in physiological conditions [8]
  • Advantages: Small molecular footprint, minimal steric perturbation; triazole product mimics amide bonds
  • Limitations: Requires Cu(I) catalyst (cytotoxic at high concentrations); slower than strained systems [8]
  • Strain-promoted azide-alkyne cycloaddition (SPAAC):
  • Kinetics: k₂ ~10³–10⁶ M⁻¹s⁻¹ (e.g., dibenzocyclooctyne derivatives) [8]
  • Advantages: Copper-free; faster kinetics enable in vivo applications
  • Limitations: Bulky cycloalkyne groups may disrupt protein binding; higher lipophilicity [8]

Alkyne vs. Tetrazine Ligation Chemistry

  • Tetrazine-trans-cyclooctene (TCO):
  • Kinetics: k₂ up to 10⁴ M⁻¹s⁻¹ [8]
  • Advantages: Fastest bioorthogonal reaction; fluorogenic potential
  • Limitations: TCO instability in serum; larger functional groups [8]

Table 3: Click Chemistry Group Performance in PROTAC Applications

Reactive PairRate Constant (M⁻¹s⁻¹)PROTAC Assembly Efficiency*Cellular Toxicity Risk
Alkyne-Azide (CuAAC)~100High (with Cu⁺)Moderate (Cu⁺ required)
Azide-DBCO (SPAAC)~1,000ModerateLow
Tetrazine-TCO~10,000HighLow (TCO instability)

*Efficiency based on ternary complex yield and degradation efficacy [1] [8]*

The alkyne group's versatility is demonstrated in the synthesis of MD-224—a Bruton's tyrosine kinase (BTK) degrader—where lenalidomide-propargyl-C2-NH₂ hydrochloride conjugates to an azide-functionalized BTK inhibitor via CuAAC [1] [2]. This reaction proceeds at ambient temperature with >90% conversion, forming PROTACs that degrade targets at nanomolar concentrations. The terminal alkyne also permits alternative conjugation strategies:

  • Metal-free click chemistry: Strain-promoted reactions with azido-dibenzocyclooctyne (DBCO) under physiological conditions [8]
  • Photoclick variants: UV-induced tetrazole-alkyne cycloadditions for spatiotemporal control [8]

Comparative studies indicate CuAAC remains optimal for in vitro PROTAC synthesis due to well-defined reaction protocols and minimal byproducts. However, for in vivo applications, SPAAC systems show growing promise despite requiring larger linker architectures [8]. The propargyl group's balance between reactivity, size, and synthetic accessibility solidifies its utility in CRBN-based degraders, enabling rapid PROTAC optimization through modular "click-and-degrade" strategies [1] [2] [8].

Properties

Product Name

Lenalidomide-propargyl-C2-NH2 hydrochloride

IUPAC Name

3-[7-(5-aminopent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C18H19N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1,3,8-11,19H2,(H,20,22,23);1H

InChI Key

QONOSTNDZFIDAF-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCN.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.